

Spectroscopic Characterization of 3,4-Difluoro-2-methylbenzaldehyde: A Technical Guide

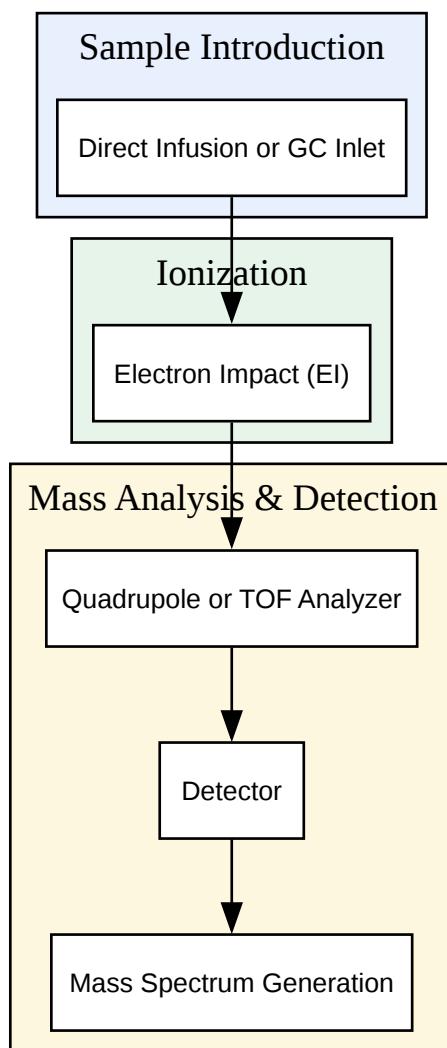
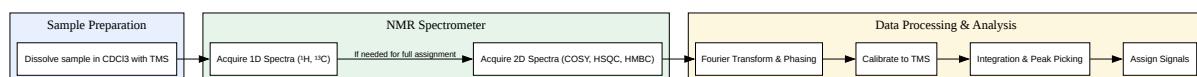
Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	3,4-Difluoro-2-methylbenzaldehyde
Cat. No.:	B3038274

[Get Quote](#)

Abstract



This technical guide provides a comprehensive overview of the key spectroscopic data for the synthetically significant intermediate, **3,4-Difluoro-2-methylbenzaldehyde**. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predicted and comparative data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed analysis of the expected spectral features, the underlying chemical principles, and standardized protocols for data acquisition. This guide serves as a practical reference for the structural elucidation and quality control of this important fluorinated aromatic aldehyde.

Introduction: The Significance of Fluorinated Benzaldehydes

3,4-Difluoro-2-methylbenzaldehyde (C8H6F2O) is a key building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The ortho-methyl group introduces steric and electronic effects that can be exploited in synthetic design. Accurate spectroscopic characterization is paramount for verifying the identity and purity of this intermediate, ensuring the integrity of subsequent synthetic steps and the final products. This guide provides an in-depth analysis of its spectroscopic signature.

Molecular Structure and Spectroscopic Correlation

The interpretation of the spectroscopic data is intrinsically linked to the molecular structure of **3,4-Difluoro-2-methylbenzaldehyde**. The following diagram illustrates the numbering of the atoms, which will be used for spectral assignments.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic Characterization of 3,4-Difluoro-2-methylbenzaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3038274#spectroscopic-data-of-3-4-difluoro-2-methylbenzaldehyde-h-nmr-c-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com